N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}benzenesulfonamide
Description
N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}benzenesulfonamide is a benzenesulfonamide derivative featuring a central ethyl chain substituted with two pharmacologically relevant moieties:
- 4-Phenylpiperazine: A common structural motif in ligands targeting serotonin or dopamine receptors.
The sulfonamide group contributes to hydrogen bonding and electrostatic interactions, making it critical for receptor affinity and selectivity.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O2S/c1-28(2)23-15-13-22(14-16-23)26(21-27-33(31,32)25-11-7-4-8-12-25)30-19-17-29(18-20-30)24-9-5-3-6-10-24/h3-16,26-27H,17-21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNAZXUTJBAJRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(4-Methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide (CAS 6437-64-5)
- Key Differences: Replaces dimethylaminophenyl with 4-methylphenyl. Incorporates a methylsulfanyl group on the benzenesulfonamide ring. Contains a ketone (2-oxo) in the ethyl linker.
- Properties :
- Implications :
- The ketone may reduce conformational flexibility compared to the target compound.
- Methylsulfanyl enhances lipophilicity but may reduce solubility.
N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-phenoxyacetamide (CAS 946346-01-6)
- Key Differences: Replaces benzenesulfonamide with phenoxyacetamide.
- Properties :
- Molecular Weight: 458.6 (lower due to absence of sulfonamide).
- Phenoxyacetamide may alter metabolic stability .
4-Methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide (CAS 898431-94-2)
- Key Differences: Substitutes dimethylaminophenyl with 4-methoxyphenyl. Replaces phenylpiperazine with 4-methylpiperazine.
- Properties :
- Molecular Weight: 419.54 (smaller substituents reduce mass).
- Implications :
3-Chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide (CAS 946316-97-8)
1-(2-(4-(Dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea (CAS 1169971-68-9)
- Key Differences :
- Replaces benzenesulfonamide with a urea-linked 2-ethoxyphenyl group.
- Properties :
- Implications: Urea moiety introduces additional hydrogen-bond donors/acceptors. Ethoxyphenyl may improve solubility but reduce membrane permeability.
Structural and Pharmacological Trends
Impact of Sulfonamide vs. Alternative Groups
- Sulfonamide : Enhances hydrogen bonding and acidity (pKa ~10), favoring ionic interactions with basic residues in receptors.
- Acetamide/Urea : Reduced acidity but increased flexibility; urea provides stronger hydrogen bonding than acetamide.
Role of Piperazine Substitutions
- 4-Phenylpiperazine : Common in dopamine D3/D4 receptor ligands; phenyl group enhances π-π stacking.
- 4-Methylpiperazine : Less bulky but may reduce receptor selectivity.
Substituent Effects on Physicochemical Properties
- Lipophilicity: Methylsulfanyl (XLogP3 = 4.6) > dimethylamino > methoxy.
- Solubility: Methoxy and dimethylamino groups improve aqueous solubility compared to chloro or methylsulfanyl.
Q & A
Q. What are the key synthetic routes for N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}benzenesulfonamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the piperazine-ethyl backbone via nucleophilic substitution between 4-phenylpiperazine and a bromoethyl intermediate.
- Step 2 : Introduction of the dimethylaminophenyl group through reductive amination or alkylation.
- Step 3 : Sulfonamide coupling using benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
- Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization (ethanol/water) ensures >95% purity .
Q. Which spectroscopic techniques confirm the compound’s structural integrity?
- NMR : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) identify protons from the dimethylamino group (δ ~2.8 ppm) and piperazine ring (δ ~3.2–3.5 ppm). Aromatic protons appear between δ 6.8–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak ([M+H]+) and fragments corresponding to the sulfonamide moiety .
- FT-IR : Peaks at ~1150–1300 cm⁻¹ (S=O stretching) and ~3300 cm⁻¹ (N-H stretching) validate the sulfonamide group .
Q. What are the primary pharmacological targets of this compound?
- GPCRs : The piperazine and dimethylamino groups suggest affinity for dopamine (D2/D3) and serotonin (5-HT1A/2A) receptors.
- Enzyme Inhibition : Sulfonamide moieties often target carbonic anhydrases or kinases.
- Experimental Validation : Radioligand binding assays (e.g., using [3H]spiperone for D2 receptors) and enzyme inhibition studies (IC50 determination) are recommended .
Advanced Research Questions
Q. How does substituent variation on the phenyl ring affect receptor selectivity?
-
Substituent Position : Electron-withdrawing groups (e.g., -Cl at the para position) enhance dopamine D3 selectivity, while electron-donating groups (e.g., -OCH3) favor 5-HT1A binding.
-
Data Comparison :
Substituent Receptor Affinity (Ki, nM) Selectivity Ratio (D3/5-HT1A) -H D3: 12 ± 2; 5-HT1A: 45 ± 5 3.75 -Cl (para) D3: 8 ± 1; 5-HT1A: 120 ± 10 15.0 -OCH3 D3: 25 ± 3; 5-HT1A: 18 ± 2 0.72 - Methodology : Competitive binding assays using HEK293 cells expressing cloned receptors .
Q. How can contradictory data on metabolic stability be resolved?
- In Vitro Studies : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Conflicting results may arise from differences in microsome batches or incubation conditions.
- Stabilization Strategies : Introduce deuterium at metabolically labile sites (e.g., benzylic positions) or replace the dimethylamino group with a morpholine ring .
- Analytical Validation : LC-MS/MS quantification of metabolites (e.g., N-demethylated derivatives) .
Q. What computational methods predict the compound’s blood-brain barrier (BBB) permeability?
- In Silico Models :
- PAMPA-BBB : Predicts passive diffusion using logP and polar surface area (PSA < 90 Ų suggests high permeability).
- Molecular Dynamics (MD) : Simulates interactions with lipid bilayers to assess transmembrane potential.
- Experimental Correlation : Compare predictions with in vivo brain/plasma ratios in rodent models .
Q. How can researchers optimize solubility without compromising target binding?
- Structural Modifications :
- Introduce hydrophilic groups (e.g., -OH, -COOH) on the benzenesulfonamide ring.
- Replace the phenylpiperazine with a pyridinylpiperazine to enhance water solubility.
- Formulation Strategies : Use cyclodextrin complexes or lipid nanoparticles for in vivo delivery .
Data Contradiction Analysis
8. Resolving discrepancies in reported IC50 values for kinase inhibition:
- Source Variability : Differences in kinase isoforms (e.g., CaMKIIα vs. CaMKIIβ) or assay conditions (ATP concentration, pH).
- Standardization : Use the ADP-Glo™ Kinase Assay under uniform ATP levels (1 mM) and validate with a reference inhibitor (e.g., staurosporine) .
9. Addressing conflicting cytotoxicity data in cancer cell lines:
- Cell Line Heterogeneity : Test across multiple lines (e.g., MCF-7, HeLa, A549) with controlled passage numbers.
- Apoptosis Assays : Combine Annexin V/PI staining with caspase-3/7 activation studies to confirm mechanism .
Methodological Resources
- Synthetic Protocols : Optimized procedures for piperazine-ethyl intermediates .
- Binding Assay Kits : Commercially available kits for dopamine and serotonin receptors (e.g., PerkinElmer’s Radioligand Binding Assays).
- Software : Schrödinger Suite for molecular docking; MOE for QSAR modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
